molecular formula C23H25N3O2S B12145785 N-{4,5-dimethyl-3-[(morpholin-4-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide

N-{4,5-dimethyl-3-[(morpholin-4-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide

Cat. No.: B12145785
M. Wt: 407.5 g/mol
InChI Key: LGNAPCRKHYYBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4,5-dimethyl-3-[(morpholin-4-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound that features a thiophene ring substituted with morpholine and pyridine groups, along with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[(morpholin-4-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene ring, followed by the introduction of the morpholine and pyridine groups through nucleophilic substitution reactions. The final step involves the formation of the benzamide moiety via an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium or copper catalysts may be used to facilitate the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[(morpholin-4-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenated reagents and Lewis acids like aluminum chloride (AlCl3) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of nitro groups will produce amines.

Scientific Research Applications

N-{4,5-dimethyl-3-[(morpholin-4-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(morpholin-4-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as inhibition of enzyme activity in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Similar structure with pyrimidine and piperazine groups.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring and boronic ester group.

Uniqueness

N-{4,5-dimethyl-3-[(morpholin-4-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, morpholine, and pyridine groups allows for versatile reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C23H25N3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-[morpholin-4-yl(pyridin-4-yl)methyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C23H25N3O2S/c1-16-17(2)29-23(25-22(27)19-6-4-3-5-7-19)20(16)21(18-8-10-24-11-9-18)26-12-14-28-15-13-26/h3-11,21H,12-15H2,1-2H3,(H,25,27)

InChI Key

LGNAPCRKHYYBCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=NC=C2)N3CCOCC3)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.